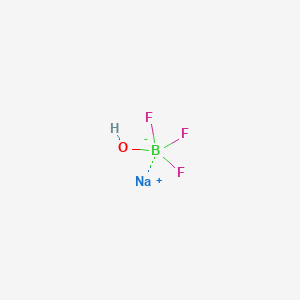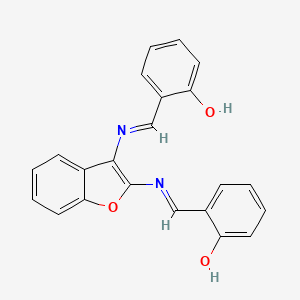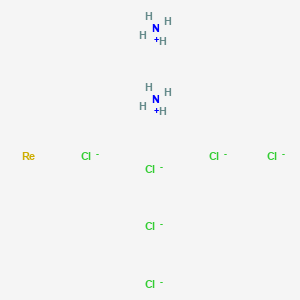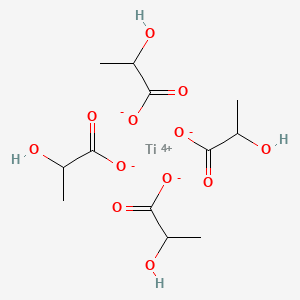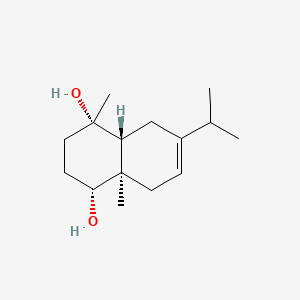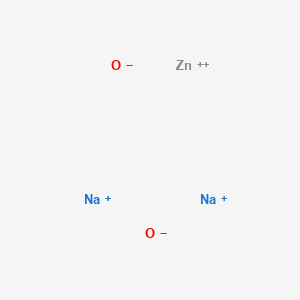
Zincate (ZnO22-), disodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium zincate can be synthesized through several methods:
Direct Dissolution: Zinc or zinc oxide is dissolved in an aqueous solution of sodium hydroxide. The reaction can be represented as: [ \text{ZnO} + \text{H}_2\text{O} + 2\text{NaOH} \rightarrow \text{Na}_2\text{Zn(OH)}_4 ] Alternatively, zinc metal can react with sodium hydroxide and water to form sodium zincate and hydrogen gas: [ \text{Zn} + 2\text{H}_2\text{O} + 2\text{NaOH} \rightarrow \text{Na}_2\text{Zn(OH)}_4 + \text{H}_2 ]
Industrial Production Methods: In industrial settings, sodium zincate is often produced through the direct dissolution method due to its simplicity and efficiency. The process involves dissolving zinc oxide in a concentrated sodium hydroxide solution at elevated temperatures to ensure complete dissolution and formation of the zincate ion .
Análisis De Reacciones Químicas
Types of Reactions: Sodium zincate undergoes various chemical reactions, including:
Oxidation and Reduction: Sodium zincate can participate in redox reactions, where it can either gain or lose electrons.
Substitution Reactions: It can undergo substitution reactions where the zincate ion is replaced by other anions or cations.
Common Reagents and Conditions:
Oxidizing Agents: Sodium zincate can react with oxidizing agents such as hydrogen peroxide to form zinc oxide and water.
Reducing Agents: It can be reduced by strong reducing agents like sodium borohydride to form elemental zinc.
Major Products Formed:
Aplicaciones Científicas De Investigación
Sodium zincate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of other zinc compounds and as a catalyst in organic reactions.
Biology: Sodium zincate is used in biological research for its antimicrobial properties and as a source of zinc in nutrient media.
Industry: Sodium zincate is used in the production of zinc oxide nanoparticles, which have applications in electronics, optics, and as catalysts in chemical reactions
Mecanismo De Acción
The mechanism of action of sodium zincate involves its ability to release zinc ions in solution, which can interact with various molecular targets and pathways:
Catalytic Role: Zinc ions can act as catalysts in enzymatic reactions, facilitating the conversion of substrates to products.
Structural Role: Zinc ions play a structural role in stabilizing the conformation of proteins and nucleic acids.
Regulatory Role: Zinc ions can regulate the activity of various enzymes and transcription factors, influencing cellular processes such as gene expression and signal transduction.
Comparación Con Compuestos Similares
Sodium zincate can be compared with other zincate compounds, such as:
Lithium Zincate (Li₂ZnO₂): Lithium zincate has similar chemical properties but differs in its reactivity and applications due to the presence of lithium ions.
Potassium Zincate (K₂ZnO₂): Potassium zincate is another similar compound, with potassium ions influencing its solubility and reactivity.
Uniqueness: Sodium zincate is unique due to its high solubility in water and its ability to form stable complexes with various anions and cations. This makes it a versatile reagent in chemical synthesis and industrial applications .
Propiedades
Número CAS |
12034-31-0 |
|---|---|
Fórmula molecular |
Na2O2Zn |
Peso molecular |
143.36834 |
Sinónimos |
disodium zinc dioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



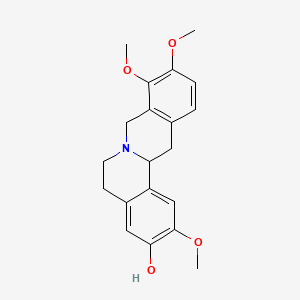
![(13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one](/img/structure/B1143851.png)
